molecular formula C4H9N3O2 B178573 4-Hydrazino-4-oxobutanamide CAS No. 130673-36-8

4-Hydrazino-4-oxobutanamide

Cat. No.: B178573
CAS No.: 130673-36-8
M. Wt: 131.13 g/mol
InChI Key: NIVIWZQORMNQQX-UHFFFAOYSA-N
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Description

4-Hydrazino-4-oxobutanamide is a chemical compound with the molecular formula C4H9N3O2 and a molecular weight of 131.13 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a hydrazino group (-NH-NH2) and an oxo group (C=O) attached to a butanamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydrazino-4-oxobutanamide can be synthesized through the substitution of 4-amino-4-oxobutanoate. The specific steps are as follows :

    Formation of 4-amino-4-oxobutyrate salt: This involves the reaction of 4-amino-4-oxobutyrate with an appropriate amine.

    Conversion to this compound: The resulting salt is then reacted with an appropriate acid to form this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Hydrazino-4-oxobutanamide undergoes various types of chemical reactions, including:

    Oxidation: The hydrazino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The oxo group can be reduced to form hydroxyl derivatives.

    Substitution: The hydrazino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and substituted hydrazino compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Hydrazino-4-oxobutanamide has a wide range of applications in scientific research :

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is utilized in biochemical assays and as a reagent in protein modification studies.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Hydrazino-4-oxobutanamide involves its interaction with molecular targets through its hydrazino and oxo functional groups . These interactions can lead to the modification of proteins and other biomolecules, affecting various biochemical pathways. The specific molecular targets and pathways involved depend on the context of its application, such as in biochemical assays or drug development.

Comparison with Similar Compounds

4-Hydrazino-4-oxobutanamide can be compared with other similar compounds, such as N-Benzyl-4-hydrazino-4-oxobutanamide and N-(2-ethyl-6-methylphenyl)-4-hydrazino-4-oxobutanamide . These compounds share similar structural features but differ in their substituents, which can affect their chemical reactivity and applications.

Similar Compounds

Properties

IUPAC Name

4-hydrazinyl-4-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3O2/c5-3(8)1-2-4(9)7-6/h1-2,6H2,(H2,5,8)(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIVIWZQORMNQQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)NN)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50362867
Record name 4-hydrazino-4-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50362867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130673-36-8
Record name 4-hydrazino-4-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50362867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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